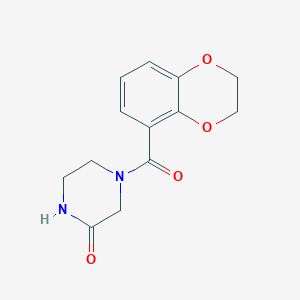

4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

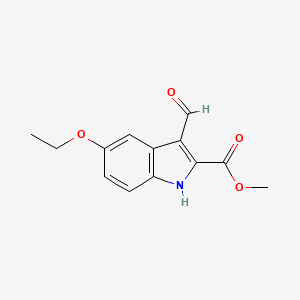

4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.265. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Research on the synthesis of novel derivatives, including those related to 4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one, has shown promising antimicrobial activities. For instance, Bektaş et al. (2007) reported on the synthesis of new 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines, which were screened for antimicrobial activities, demonstrating good or moderate activities against test microorganisms H. Bektaş et al., 2007.

Synthesis and Characterization for Dual Antihypertensive Agents

Another study by Marvanová et al. (2016) focused on the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents. The study detailed the preparation of these compounds and their transformation into hydrochloride salts, highlighting the structural determination via solid-state NMR and IR spectroscopy Pavlína Marvanová et al., 2016.

Improved Synthesis of Anti-Hypertensive Drug Intermediates

Ramesh et al. (2006) presented an improved one-pot synthesis method for an important intermediate used in the preparation of the anti-hypertensive agent, Doxazosin. This study emphasized a more efficient synthesis approach, providing higher and consistent yields, demonstrating the compound's significance as an intermediate in pharmaceutical applications C. Ramesh et al., 2006.

Application in Synthesis of Antimicrobial and Antioxidant Agents

The synthesis and reactions involving derivatives of 4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one have been explored for producing compounds with potential antimicrobial and antioxidant properties. Haneen et al. (2019) synthesized a series of compounds through various reactions, highlighting their antimicrobial and antioxidant screening results, which indicated significant activity for some of the synthesized compounds David S. A. Haneen et al., 2019.

Innovations in Catalysis and Material Science

Further research has expanded into the fields of catalysis and material science, exploring the compound's utility in novel synthetic pathways and materials development. For example, Gabriele et al. (2006) discussed a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives, highlighting the potential for these compounds in various applications, including as intermediates in organic synthesis and material science B. Gabriele et al., 2006.

Mecanismo De Acción

Target of Action

The primary target of 4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .

Mode of Action

The compound interacts with its target, PARP1, by inhibiting its enzymatic activity . This interaction results in the disruption of single-strand DNA break repair processes, which can lead to cell death, particularly in cancer cells that are heavily reliant on these repair mechanisms .

Biochemical Pathways

The inhibition of PARP1 affects the DNA damage response pathway This can result in genomic instability and ultimately cell death, particularly in cancer cells .

Result of Action

The result of the action of 4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one is the inhibition of PARP1, leading to the disruption of DNA repair processes . This can result in the accumulation of DNA damage, genomic instability, and ultimately cell death .

Direcciones Futuras

The future directions for the study of “4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one” and similar compounds could involve further chemical modifications and testing for various biological activities . For instance, the compound could be subjected to analogue synthesis and scaffold hopping to identify more potent inhibitors .

Propiedades

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11-8-15(5-4-14-11)13(17)9-2-1-3-10-12(9)19-7-6-18-10/h1-3H,4-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXSBMQORRWSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=C3C(=CC=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2527621.png)

![4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2527623.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2527632.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2527637.png)

![3-(4-Chlorophenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2527639.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2527641.png)

![2-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2527643.png)